1-(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone
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Overview
Description
1-{4-[6-(BENZYLAMINO)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-{4-[6-(BENZYLAMINO)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds.
Introduction of the Benzylamino Group: The benzylamino group is introduced through a nucleophilic substitution reaction, where a suitable benzylamine reacts with the pyridazinone core.
Attachment of the Piperazine Ring: The piperazine ring is then attached to the pyridazinone core through a condensation reaction.
Final Coupling with Phenylethanone: The final step involves coupling the intermediate with phenylethanone under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent reaction control.
Chemical Reactions Analysis
1-{4-[6-(BENZYLAMINO)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{4-[6-(BENZYLAMINO)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[6-(BENZYLAMINO)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, pyridazinone derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various therapeutic effects, such as anti-inflammatory and antiplatelet activities .
Comparison with Similar Compounds
1-{4-[6-(BENZYLAMINO)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE can be compared with other pyridazinone derivatives, such as:
Zardaverine: An anti-platelet agent with similar inhibitory effects on calcium ion influx.
Emorfazone: An anti-inflammatory agent with a pyridazinone core.
Pyridaben: A herbicide with a pyridazinone structure.
Norflurazon: Another herbicide with a pyridazinone core.
Properties
Molecular Formula |
C23H25N5O |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
1-[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C23H25N5O/c29-23(17-19-7-3-1-4-8-19)28-15-13-27(14-16-28)22-12-11-21(25-26-22)24-18-20-9-5-2-6-10-20/h1-12H,13-18H2,(H,24,25) |
InChI Key |
PWZLIPFKTYICSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)C(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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